molecular formula C10H11BrFNO B2439941 1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol CAS No. 1342070-72-7

1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol

Cat. No.: B2439941
CAS No.: 1342070-72-7
M. Wt: 260.106
InChI Key: NRJNOJDMPMOIKM-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a bromine and fluorine atom attached to a benzyl group, which is further connected to an azetidin-3-ol moiety.

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-5-fluorobenzyl alcohol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthetic chemistry of azetidines, including “1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol”, is an important yet undeveloped research area . Future research could focus on developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl chloride and azetidin-3-ol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 2-bromo-5-fluorobenzyl chloride is reacted with azetidin-3-ol in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the azetidin-3-ol ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidin-3-ol derivatives, while oxidation can produce ketones or aldehydes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The azetidin-3-ol moiety may also play a role in its activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-fluorobenzyl)azetidin-3-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-5-chlorobenzyl)azetidin-3-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromo-5-methylbenzyl)azetidin-3-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms can lead to distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-10-2-1-8(12)3-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJNOJDMPMOIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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